![molecular formula C22H15N3O6 B3618868 N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3618868.png)
N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as MNBA, is a synthetic compound that has been studied for its potential in various scientific research applications. MNBA is a derivative of isoindoline-1,3-dione, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal effects by disrupting the membrane integrity of the microorganisms. This compound may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In a study on zebrafish embryos, this compound was found to have no significant adverse effects on development or mortality at concentrations up to 100 μM. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its fluorescent properties, which make it useful as a probe for the detection of metal ions. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential application is the use of this compound as a photosensitizer for the treatment of other diseases such as bacterial infections and fungal infections. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been investigated for its antibacterial and antifungal properties. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-31-16-10-8-14(9-11-16)23-20(26)13-4-2-5-15(12-13)24-21(27)17-6-3-7-18(25(29)30)19(17)22(24)28/h2-12H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJMCEDOOBBGNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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